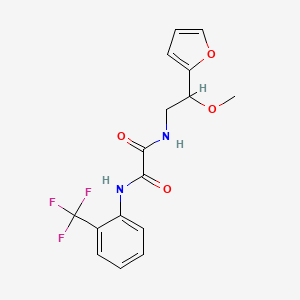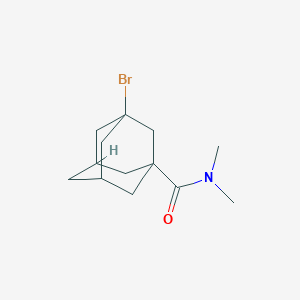
3-bromo-N,N-dimethyladamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N,N-dimethyladamantane-1-carboxamide (3-Bromo-DMAC) is a versatile organic compound that is found in a variety of applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used as a starting material for various synthetic processes and has a wide range of applications in the synthesis of small molecules and drugs. 3-Bromo-DMAC is also known as an anti-inflammatory agent and has been studied for its potential therapeutic effects.
科学研究应用
3-Bromo-DMAC has been studied extensively for its potential therapeutic applications and has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in preclinical studies to investigate the effects of inflammation, cancer, and oxidative stress on the body. In addition, 3-Bromo-DMAC has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
作用机制
The exact mechanism of action of 3-Bromo-DMAC is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 3-Bromo-DMAC has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
In preclinical studies, 3-Bromo-DMAC has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal models, 3-Bromo-DMAC has been found to reduce inflammation in the brain, reduce tumor growth, and protect against oxidative stress. In addition, 3-Bromo-DMAC has been found to reduce the production of pro-inflammatory cytokines and leukotrienes, and to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
The use of 3-Bromo-DMAC in laboratory experiments has several advantages and limitations. One advantage is that 3-Bromo-DMAC is a relatively non-toxic compound, which makes it suitable for use in laboratory experiments. In addition, 3-Bromo-DMAC is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, the use of 3-Bromo-DMAC in laboratory experiments is limited by the fact that it is not approved for use in humans, and thus cannot be used for clinical studies.
未来方向
The potential therapeutic applications of 3-Bromo-DMAC are still being explored. Future research should focus on the development of more effective and safe formulations of 3-Bromo-DMAC for use in clinical studies. In addition, further research is needed to investigate the potential of 3-Bromo-DMAC in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research is needed to better understand the exact mechanism of action of 3-Bromo-DMAC and to explore its potential applications in other areas, such as cancer and oxidative stress.
合成方法
3-Bromo-DMAC can be synthesized via a variety of methods, including the reaction of 3-bromo-1,2-dimethyladamantane with acetic anhydride in the presence of pyridine. The reaction is conducted at room temperature for several hours, and the product is purified by column chromatography. The synthesis of 3-Bromo-DMAC has also been reported using a Grignard reaction, in which 3-bromo-1,2-dimethyladamantane is reacted with an alkyl halide in the presence of a catalyst. The product is then purified by recrystallization.
属性
IUPAC Name |
3-bromo-N,N-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-15(2)11(16)12-4-9-3-10(5-12)7-13(14,6-9)8-12/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZQYKVBDMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dimethyladamantane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

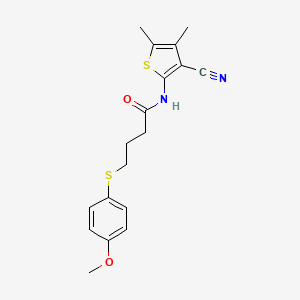
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2792257.png)
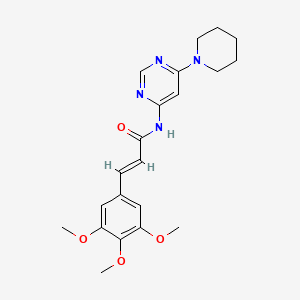
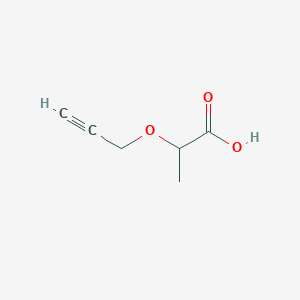
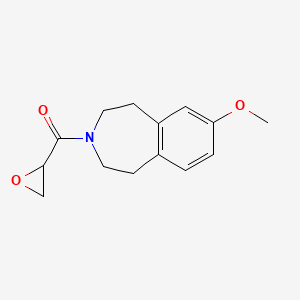
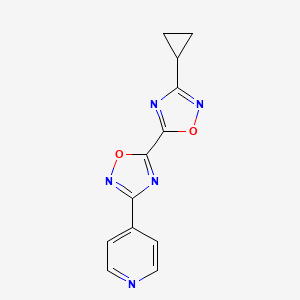

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)
![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)
